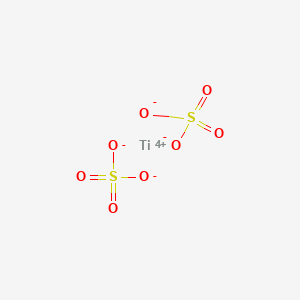

Titanium disulfate

Cat. No. B083841

Key on ui cas rn:

13693-11-3

M. Wt: 145.95 g/mol

InChI Key: HFDCVHDLKUZMDI-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05051187

Procedure details

The sulfate process generally comprises the steps of (1) dissolving a titanium slag or raw ilmenite ore into sulfuric acid to obtain a titanium sulfate solution, (2) adding waste iron or waste aluminum to the titanium sulfate solution to chemically reduce ferric ion contained as an impurity in the solution to the divalent (ferrous) state in order to prevent precipitation of iron and to increase the degree of whiteness of the titanium oxide product, followed by cooling the solution to precipitate and remove ferrous sulfate, (3) heat-hydrolyzing the titanium sulfate solution from which ferrous sulfate had been removed, followed by precipitating hydrous titanium oxide, which is then filtered and washed, and (4) then calcining the washed hydrous titanium oxide at 800 to 1,100° C. to obtain anhydrous titanium oxide.

[Compound]

Name

( 1 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

ilmenite

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Ti:6].[S:7](=[O:11])(=[O:10])([OH:9])[OH:8]>>[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Ti+4:6].[S:7]([O-:11])([O-:10])(=[O:9])=[O:8] |f:3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)([O-])[O-]

|

Step Two

[Compound]

|

Name

|

( 1 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Ti]

|

[Compound]

|

Name

|

ilmenite

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

S(=O)(=O)([O-])[O-].[Ti+4].S(=O)(=O)([O-])[O-]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05051187

Procedure details

The sulfate process generally comprises the steps of (1) dissolving a titanium slag or raw ilmenite ore into sulfuric acid to obtain a titanium sulfate solution, (2) adding waste iron or waste aluminum to the titanium sulfate solution to chemically reduce ferric ion contained as an impurity in the solution to the divalent (ferrous) state in order to prevent precipitation of iron and to increase the degree of whiteness of the titanium oxide product, followed by cooling the solution to precipitate and remove ferrous sulfate, (3) heat-hydrolyzing the titanium sulfate solution from which ferrous sulfate had been removed, followed by precipitating hydrous titanium oxide, which is then filtered and washed, and (4) then calcining the washed hydrous titanium oxide at 800 to 1,100° C. to obtain anhydrous titanium oxide.

[Compound]

Name

( 1 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

ilmenite

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Ti:6].[S:7](=[O:11])(=[O:10])([OH:9])[OH:8]>>[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Ti+4:6].[S:7]([O-:11])([O-:10])(=[O:9])=[O:8] |f:3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)([O-])[O-]

|

Step Two

[Compound]

|

Name

|

( 1 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Ti]

|

[Compound]

|

Name

|

ilmenite

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

S(=O)(=O)([O-])[O-].[Ti+4].S(=O)(=O)([O-])[O-]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |